An In-depth Technical Guide to 2-Chloro-5-fluorocinnamic Acid: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 2-Chloro-5-fluorocinnamic Acid: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cinnamic acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their rigid, planar structure, coupled with the reactivity of the carboxylic acid and the acrylic bond, makes them ideal scaffolds for molecular design. This guide provides a comprehensive technical overview of a specific, less-documented derivative: 2-Chloro-5-fluorocinnamic acid.
While not as extensively characterized in public literature as its parent compounds, its unique substitution pattern—a chloro group ortho to the acrylic side chain and a fluoro group in the meta position—suggests intriguing electronic and steric properties. These substitutions can significantly influence the molecule's reactivity, bioavailability, and metabolic stability, making it a compound of considerable interest for medicinal chemists and material scientists. This document will synthesize available data from related compounds to provide a robust working knowledge of its chemical nature, a plausible synthetic route, and its potential applications as a key intermediate.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough analysis of its structure and inherent physical and chemical properties.
Chemical Structure
2-Chloro-5-fluorocinnamic acid possesses a phenyl ring disubstituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. An acrylic acid moiety is attached at the 1-position of the phenyl ring. The IUPAC name for this compound is (2E)-3-(2-chloro-5-fluorophenyl)prop-2-enoic acid. The trans or (E) isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is generally the more stable and common form.
Caption: Chemical structure of (2E)-3-(2-chloro-5-fluorophenyl)prop-2-enoic acid.
Physicochemical Properties
| Property | 2-Chloro-5-fluorocinnamic acid (Estimated) | 2-Chlorocinnamic acid[1][2][3][4] | 2-Fluorocinnamic acid[5] | Cinnamic acid[6] |
| CAS Number | Not Assigned | 3752-25-8 | 451-69-4 | 140-10-3 |
| Molecular Formula | C₉H₆ClFO₂ | C₉H₇ClO₂ | C₉H₇FO₂ | C₉H₈O₂ |
| Molecular Weight | 200.59 g/mol | 182.60 g/mol | 166.15 g/mol | 148.16 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White crystalline powder |
| Melting Point | 180-195 °C | 211-214 °C | 178-180 °C | 133 °C |
| Boiling Point | >300 °C | ~321 °C (Predicted)[7] | Decomposes | 300 °C |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO) | Soluble in ethanol[7] | Soluble in organic solvents | Slightly soluble in water, soluble in ethanol and ether |
| pKa | ~4.0 | ~4.11 (Predicted)[7] | ~4.3 | 4.44 |
| logP | ~2.8 | ~2.5[3] | ~1.9[5] | 2.13 |
Synthesis and Purification
The most plausible and widely applicable method for synthesizing substituted cinnamic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.
Proposed Synthesis: Knoevenagel Condensation
The synthesis of 2-Chloro-5-fluorocinnamic acid would logically proceed from the commercially available 2-chloro-5-fluorobenzaldehyde and malonic acid, using a base such as pyridine or piperidine as a catalyst.
Caption: Proposed synthetic workflow for 2-Chloro-5-fluorocinnamic acid.
Experimental Protocol
Materials:
-
2-Chloro-5-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
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Ethanol
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Hydrochloric acid (concentrated)
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Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents).
-
Add anhydrous pyridine (2-3 equivalents) to the flask.
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Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
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The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-Chloro-5-fluorocinnamic acid.
Causality in Experimental Choices:
-
Malonic Acid: The use of malonic acid followed by decarboxylation (which occurs during the reaction) is a classic approach in the Knoevenagel condensation to form the acrylic acid moiety.
-
Pyridine: Pyridine acts as a basic catalyst to deprotonate malonic acid, forming the nucleophilic enolate, and also serves as the solvent for the reaction.
-
Acidification: The addition of a strong acid protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by exploiting differences in solubility.
Spectroscopic Analysis
While specific spectra for 2-Chloro-5-fluorocinnamic acid are not publicly available, its structure allows for the prediction of key spectroscopic features.
¹H NMR Spectroscopy:
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Aromatic Protons: Three protons in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom.
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Vinylic Protons: Two protons on the double bond (typically δ 6.5-8.0 ppm), appearing as doublets with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).
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Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm), with the carbon attached to the fluorine showing a large C-F coupling constant.
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Vinylic Carbons: Two signals in the vinylic region (δ 115-150 ppm).
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
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C=C Stretch: An absorption band around 1625-1640 cm⁻¹ for the alkene double bond.
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C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 200, with a characteristic M+2 isotope peak at m/z = 202 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Chemical Transformations
The reactivity of 2-Chloro-5-fluorocinnamic acid is governed by its three key functional groups: the carboxylic acid, the alkene, and the substituted aromatic ring.
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
-
Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation) and can be cleaved under oxidative conditions.
-
Aromatic Ring: The electron-withdrawing nature of the chloro, fluoro, and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution, particularly of the chlorine atom, may be possible under forcing conditions, especially with the activating effect of the ortho- and para-directing fluoro group.
Applications in Research and Development
Substituted cinnamic acids are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[8] The specific substitution pattern of 2-Chloro-5-fluorocinnamic acid makes it a potentially useful building block for introducing a 2-chloro-5-fluorophenyl moiety into a target molecule.
Caption: Potential synthetic transformations of 2-Chloro-5-fluorocinnamic acid.
The presence of the halogen atoms can be exploited to modulate the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability. The fluorine atom, in particular, is often incorporated into drug molecules to block metabolic oxidation at that position.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Chloro-5-fluorocinnamic acid is not available. However, based on the known hazards of similar compounds such as 2-chlorocinnamic acid and 2-fluorocinnamic acid, the following precautions should be taken[3][5][9][10]:
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Handle in accordance with good industrial hygiene and safety practices.
Conclusion
2-Chloro-5-fluorocinnamic acid represents a valuable, albeit under-documented, chemical intermediate for research and development. Its unique substitution pattern offers a combination of steric and electronic properties that can be strategically employed in the design of new molecules with desired biological or material properties. While a comprehensive experimental dataset is yet to be published, this guide provides a solid foundation for its synthesis, characterization, and safe handling, based on established chemical principles and data from closely related analogues. As the demand for novel, functionalized building blocks continues to grow, it is likely that the utility of 2-Chloro-5-fluorocinnamic acid will be further explored and documented in the scientific literature.
References
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Cioc, R. C., et al. (2014). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 19(11), 17890–17900. [Link]
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